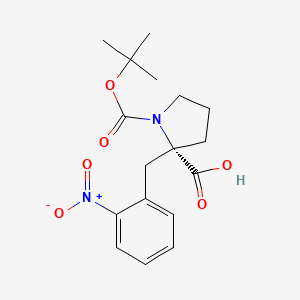

(S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-10-6-9-17(18,14(20)21)11-12-7-4-5-8-13(12)19(23)24/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZASBNTHVRNBK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428020 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217814-62-4 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Pyrrolidine Derivative

The key step involves alkylation of a pyrrolidine derivative at the 2-position with a 2-nitrobenzyl halide. This is typically performed under basic conditions using strong bases such as sodium hydride or n-butyllithium to generate the corresponding alkoxide or carbanion intermediate, which then reacts with the alkylating agent in the presence of phase transfer catalysts (e.g., quaternary ammonium salts or polyethylene glycol) to enhance reaction efficiency and selectivity.

Protection of Nitrogen with tert-Butoxycarbonyl Group

The nitrogen atom of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) or bases like triethylamine. The reaction is typically carried out in solvents like tertiary butanol or methanol at room temperature or slightly elevated temperatures (25–30 °C) overnight to ensure complete protection.

Catalytic Hydrogenation

For intermediates containing double bonds (e.g., dihydropyrrole derivatives), catalytic hydrogenation is employed to saturate the ring and obtain the pyrrolidine structure. This step uses hydrogen gas under pressure (1.4–1.5 MPa) in an autoclave at moderate temperatures (~50 °C) with catalysts such as palladium on carbon. This method yields the cis isomer with high stereochemical purity and avoids racemization, which is a common issue in hydrogenation reactions of chiral compounds.

Purification and Yield Optimization

Purification is generally achieved by column chromatography, and reaction conditions are optimized to maximize yield and enantiomeric excess. For example, the Boc protection step can yield up to 91.9% of the protected amino acid derivative, while alkylation and hydrogenation steps typically yield between 46% and 56%, depending on the substrate and conditions.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, DMAP, tertiary butanol, 25 °C, overnight | 91.9 | High yield Boc protection of amino group |

| Alkylation | 2-nitrobenzyl halide, sodium hydride, phase transfer catalyst, solvent varies | 46–56 | Moderate yield; requires careful control to avoid racemization |

| Catalytic Hydrogenation | H2 gas (1.4–1.5 MPa), Pd/C catalyst, 50 °C, autoclave | ~56 | Produces cis isomer with stereochemical integrity; mild conditions |

| Purification | Column chromatography | — | Essential for isolating pure enantiomeric product |

Research Findings and Technical Advantages

- The use of catalytic hydrogenation under controlled conditions allows for the selective formation of the cis isomer of the pyrrolidine derivative without racemization, which is a significant improvement over traditional methods that often yield racemic mixtures.

- The Boc protection step is efficient and provides a stable protecting group that facilitates subsequent synthetic transformations.

- Alkylation with 2-nitrobenzyl halides in the presence of strong bases and phase transfer catalysts enhances reaction rates and selectivity.

- The overall synthetic route benefits from mild reaction conditions, relatively inexpensive starting materials, and straightforward operations, which collectively reduce production costs and improve scalability.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Starting Material | Pyrrolidine-2-carboxylic acid derivatives |

| Key Functionalization | Alkylation with 2-nitrobenzyl halide |

| Protecting Group | tert-Butoxycarbonyl (Boc) on nitrogen |

| Catalytic Step | Hydrogenation of double bonds to form cis isomer |

| Reaction Conditions | Mild temperatures (25–50 °C), hydrogen pressure (1.4–1.5 MPa), use of phase transfer catalysts |

| Yield Range | Boc protection (~92%), alkylation and hydrogenation (46–56%) |

| Stereochemical Control | Maintained by choice of catalyst and reaction conditions to avoid racemization |

| Purification | Column chromatography |

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: Oxidation of the nitro group can lead to the formation of nitroso or hydroxylamine derivatives.

Reduction: Reduction of the nitro group results in the formation of an amine derivative.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

Biological Research: It can be used as a probe or a precursor in the study of biological pathways and mechanisms.

Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitrobenzyl group can act as a photolabile protecting group, releasing the active compound upon exposure to light.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their distinguishing properties:

Table 1: Structural and Functional Comparison of Selected Pyrrolidine Derivatives

Electronic and Steric Effects

- Nitro vs.

- Trifluoromethyl vs. Nitro : The 3-trifluoromethylbenzyl analog (CAS 1158750-61-8) exhibits superior metabolic stability in vivo due to the fluorine atoms, making it preferable for drug development, whereas the nitro group may pose redox-related toxicity risks .

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 253.26 g/mol

- CAS Number : 1049742-66-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound acts as an inhibitor of certain enzymes and proteins involved in disease pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of protein-protein interactions (PPIs), particularly in pathways related to oxidative stress and inflammation.

- Antioxidant Activity : It may enhance the cellular defense system against oxidative stress by modulating the Nrf2-Keap1 signaling pathway, which is crucial for antioxidant response.

Biological Activity and Pharmacological Effects

The biological activity of this compound has been assessed through various studies, revealing significant pharmacological effects:

Antioxidant Activity

Research has indicated that this compound exhibits strong antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases. A study demonstrated its effectiveness in upregulating Nrf2, leading to increased expression of antioxidant enzymes .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the tert-butoxycarbonyl group and the nitrobenzyl moiety have been explored to enhance potency and selectivity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Tert-butoxycarbonyl group | Essential for maintaining stability and solubility |

| Nitro group position | Variations affect binding affinity to target proteins |

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

-

Oxidative Stress Model : In a model of oxidative stress, administration of the compound resulted in a significant decrease in markers of oxidative damage compared to controls.

- Findings : Reduced levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity were observed.

-

Inflammation Model : In a murine model of inflammation, treatment with the compound led to decreased paw swelling and reduced levels of inflammatory mediators such as TNF-alpha and IL-6.

- Results : The compound demonstrated a dose-dependent reduction in inflammation markers.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for (S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid to ensure stability?

- Methodological Answer: Store the compound in an inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture, light, and oxidizing agents, as nitrobenzyl groups are sensitive to redox reactions . Use airtight containers with PTFE-lined caps to minimize atmospheric interaction. Stability tests under these conditions show no decomposition for ≥6 months .

Q. How can researchers safely handle this compound given its hazardous properties?

- Methodological Answer: Use PPE including nitrile gloves, safety goggles, and lab coats. Conduct work in a fume hood with local exhaust ventilation to avoid inhalation (H335 hazard). In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention if irritation persists (H315/H319) . Avoid dust formation during weighing by using solvent-wet techniques or closed systems .

Q. What analytical methods are suitable for characterizing this compound?

- Methodological Answer:

- Purity: HPLC with a C18 column (≥95% purity, validated using a 10 mM ammonium acetate/acetonitrile gradient) .

- Structural Confirmation: - and -NMR in deuterated DMSO or CDCl₃ to confirm the tert-butoxycarbonyl (Boc) and nitrobenzyl moieties .

- Melting Point: 130–136°C (capillary method, uncorrected) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, given the chiral center in the pyrrolidine ring?

- Methodological Answer: Use chiral HPLC (e.g., Chiralpak IC-3 column) with a hexane/isopropanol mobile phase to resolve enantiomers. Monitor optical rotation ([α] values) and compare to literature data (e.g., [α] = +15.2° in methanol for the (S)-enantiomer) . Asymmetric synthesis routes employing Boc-protected intermediates and enantioselective catalysts (e.g., Pd/XPhos) yield >98% enantiomeric excess .

Q. What experimental strategies resolve contradictions in reported solubility data across literature sources?

- Methodological Answer:

- Solubility Testing: Systematically test solvents (DMSO, THF, ethanol) at 25°C and 37°C. For example, heating to 37°C with sonication improves solubility in DMSO (up to 50 mg/mL) .

- Data Cross-Validation: Compare results with independent studies using Karl Fischer titration for water content analysis, as hygroscopicity may artificially reduce reported solubility .

Q. How can researchers optimize the Boc-deprotection step without degrading the nitrobenzyl group?

- Methodological Answer: Use mild acidic conditions (e.g., 4 M HCl in dioxane at 0°C for 2 h) instead of harsh TFA treatments. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane). Quench with cold aqueous NaHCO₃ to neutralize excess acid and prevent nitro group reduction .

Data Contradiction Analysis

Q. Why do different sources report varying melting points (e.g., 130–136°C vs. 125–130°C)?

- Methodological Answer: Variations arise from impurities or polymorphic forms. Recrystallize the compound from ethyl acetate/hexane (1:3) and dry under vacuum (40°C, 24 h) to obtain a consistent melting range. Differential Scanning Calorimetry (DSC) can identify polymorphs by analyzing endothermic peaks .

Q. How should researchers address discrepancies in toxicity classifications (e.g., H302 vs. unclassified)?

- Methodological Answer: Review the compound’s batch-specific SDS for impurity profiles (e.g., residual nitrobenzaldehyde). Perform acute toxicity testing in vitro (e.g., MTT assay on HepG2 cells) to validate classifications. Contradictions often stem from differing impurity levels across suppliers .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.